
7-羟基-1H-吲哚-2-羧酸
描述
7-Hydroxy-1H-indole-2-carboxylic acid is a unique chemical with the empirical formula C9H7NO3 and a molecular weight of 177.16 . It is a solid compound .
Synthesis Analysis
The synthesis of indole derivatives, including 7-Hydroxy-1H-indole-2-carboxylic acid, has been the focus of many researchers . Various methods have been reported for the synthesis of indoles . For instance, Sweidan et al. provided a simple and common method to synthesize new indole 2-carboxamide derivatives .Molecular Structure Analysis
The molecular structure of 7-Hydroxy-1H-indole-2-carboxylic acid can be represented by the SMILES stringOC(=O)c1cc2cccc(O)c2[nH]1 . The InChI key for this compound is RKTALADUQKJJKU-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
7-Hydroxy-1H-indole-2-carboxylic acid is a solid compound . More specific physical and chemical properties are not mentioned in the retrieved documents.科学研究应用
合成和生物活性
包括与7-羟基-1H-吲哚-2-羧酸相关的结构在内的吲哚-2-羧酸衍生物因其治疗应用而受到关注。一项研究报道了从1-丙基-1H-吲哚-2-羧酸合成一系列衍生物,并评估了它们的抗菌和抗真菌活性。这些化合物显示出显著的抗菌和中等的抗真菌活性,表明它们在开发新的抗微生物药物方面具有潜力(Raju et al., 2015)。
海绵中的发现
研究在海绵中发现了新的吲哚衍生物,其中包括7-羟基-1H-吲哚-2-羧酸的结构类似物。这些发现强调了这类化合物在自然来源中的存在和重要性,突显了它们在新生物学应用中的潜力(Abdjul et al., 2015)。
钾通道开放活性
吲哚羧酸已被研究用于其放松平滑肌的能力,对于类似急迫性尿失禁的病症可能有益。具体来说,与7-羟基-1H-吲哚-2-羧酸相关的化合物已被证明能激活大导电性Ca(2+)-激活的钾通道,表明在肌肉放松方面具有治疗潜力(Butera et al., 2001)。
荧光探针开发
已合成了7-羟基-1H-吲哚-2-羧酸的衍生物用作荧光探针。这些化合物对环境的敏感性,如溶剂极性和氢键能力,使它们在各种分析和诊断应用中非常有用(Mitra et al., 2013)。
安全和危害
未来方向
作用机制
Target of Action
7-Hydroxyindole-2-carboxylic acid, also known as 7-Hydroxy-1H-indole-2-carboxylic acid or 7-Hydroxyindole-2-carboxylicacid, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 7-Hydroxyindole-2-carboxylic acid may also interact with various cellular targets.
Mode of Action
Indole and its derivatives are known to exert their effects by activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules . It’s plausible that 7-Hydroxyindole-2-carboxylic acid may share similar mechanisms.
Biochemical Pathways
Indole and its derivatives, including 7-Hydroxyindole-2-carboxylic acid, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They are involved in various biochemical pathways that maintain intestinal homeostasis and impact liver metabolism and the immune response
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . It’s plausible that 7-Hydroxyindole-2-carboxylic acid may share similar effects.
Action Environment
The action, efficacy, and stability of 7-Hydroxyindole-2-carboxylic acid can be influenced by environmental factors. For instance, the acidic environment in tumors can limit the effect of therapeutic molecules . Therefore, the action of 7-Hydroxyindole-2-carboxylic acid may also be influenced by the pH of its environment.
生化分析
Biochemical Properties
7-Hydroxy-1H-indole-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the strand transfer of HIV-1 integrase, a key enzyme in the replication of the HIV virus . The compound’s interaction with this enzyme involves a bis-bidentate chelation with two magnesium ions, which is essential for its inhibitory activity . Additionally, 7-Hydroxy-1H-indole-2-carboxylic acid has shown potential antiviral, anti-inflammatory, and anticancer activities, making it a promising candidate for further biochemical studies .
Cellular Effects
7-Hydroxy-1H-indole-2-carboxylic acid influences various cellular processes and functions. It has been reported to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including 7-Hydroxy-1H-indole-2-carboxylic acid, have been shown to modulate the activity of multiple receptors, leading to changes in cell signaling pathways . These changes can result in altered gene expression and metabolic flux, impacting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 7-Hydroxy-1H-indole-2-carboxylic acid involves its interaction with various biomolecules. As mentioned earlier, it inhibits HIV-1 integrase by forming a bis-bidentate chelation with magnesium ions . This interaction prevents the enzyme from catalyzing the integration of viral DNA into the host genome, thereby inhibiting viral replication. Additionally, 7-Hydroxy-1H-indole-2-carboxylic acid may interact with other enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Hydroxy-1H-indole-2-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including 7-Hydroxy-1H-indole-2-carboxylic acid, can undergo degradation under certain conditions, affecting their biological activity . Long-term exposure to the compound may lead to changes in cellular functions, such as altered gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of 7-Hydroxy-1H-indole-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antiviral and anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects. For instance, high doses of indole derivatives have been associated with cytotoxicity and other adverse effects in animal models . Therefore, it is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
7-Hydroxy-1H-indole-2-carboxylic acid is involved in various metabolic pathways. It interacts with several enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, indole derivatives are known to participate in the biosynthesis of tryptophan and other essential amino acids . Additionally, 7-Hydroxy-1H-indole-2-carboxylic acid may affect the metabolism of other biomolecules, such as nucleotides and lipids, through its interactions with specific enzymes .
Transport and Distribution
The transport and distribution of 7-Hydroxy-1H-indole-2-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . For instance, indole derivatives have been shown to interact with membrane transporters, facilitating their uptake and distribution within cells . The localization of 7-Hydroxy-1H-indole-2-carboxylic acid in specific tissues and organs can impact its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 7-Hydroxy-1H-indole-2-carboxylic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives have been observed to localize in the nucleus, mitochondria, and other organelles, where they exert their biological effects . The specific localization of 7-Hydroxy-1H-indole-2-carboxylic acid within cells can influence its interactions with biomolecules and its overall biological activity.
属性
IUPAC Name |
7-hydroxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-7-3-1-2-5-4-6(9(12)13)10-8(5)7/h1-4,10-11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTALADUQKJJKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601918 | |
| Record name | 7-Hydroxy-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84639-84-9 | |
| Record name | 7-Hydroxy-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 84639-84-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


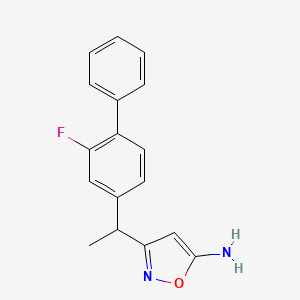
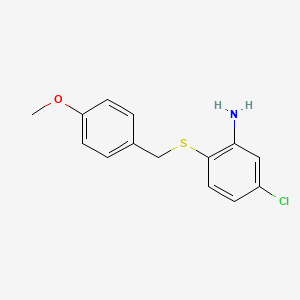

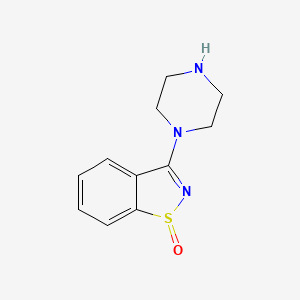

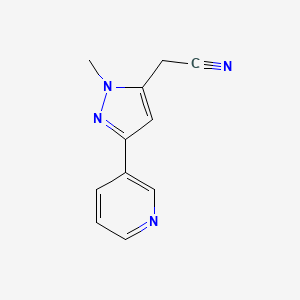
![3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1369266.png)
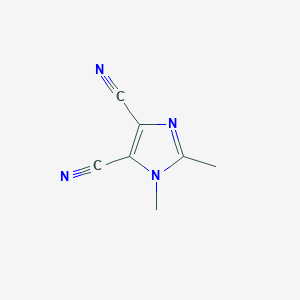
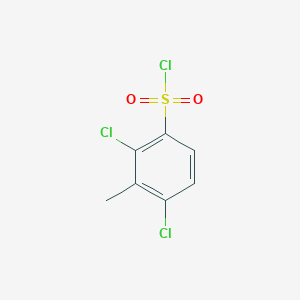
![6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1369271.png)
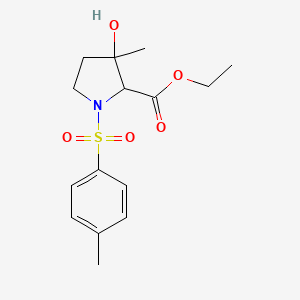

![3-[4-(Pyridin-4-yl)piperazin-1-yl]propanoic acid](/img/structure/B1369281.png)

